(3E)-3-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one
Description
Properties
IUPAC Name |
(3E)-3-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3S2/c1-7-5-10(14)17-13(16-7)15-6-9-11(19)12-8(3-4-22-12)18(2)23(9,20)21/h3-6H,1-2H3,(H,15,16,17)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNILTZGSGLAW-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C=C/2\C(=O)C3=C(C=CS3)N(S2(=O)=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Synthesis
The compound features a thieno[3,2-c]thiazin core linked to a pyrimidine derivative. The structural formula can be represented as follows:
Synthesis typically involves multi-step reactions starting from readily available pyrimidine derivatives and thiazine precursors. The synthetic pathway may include condensation reactions and functional group modifications to achieve the desired molecular structure.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of 4-chlorocinnamanilides demonstrated efficacy against gram-positive bacteria and mycobacterial strains, suggesting that the thieno[3,2-c]thiazin framework may also confer similar properties to our compound of interest .
Table 1: Comparative Antimicrobial Activity
| Compound | Activity Against Gram-positive Bacteria | Activity Against Mycobacteria |
|---|---|---|
| (3E)-3-[...]-thiazin | Moderate to Strong | Significant |
| 4-Chlorocinnamanilide | Strong | Moderate |
| Isoniazid | Strong | Strong |
Cytotoxicity Studies
Cytotoxicity assessments on various cancer cell lines have shown promising results for compounds with similar structures. For example, studies indicated that certain derivatives had submicromolar activity against Staphylococcus aureus and displayed low cytotoxicity towards primary mammalian cells .
Table 2: Cytotoxicity Data
| Compound | IC50 (µM) against Cancer Cell Lines | Cytotoxicity on Primary Cells |
|---|---|---|
| (3E)-3-[...]-thiazin | < 1 | Low |
| 4-Chlorocinnamanilide | 0.5 | Moderate |
| Reference Drug | 0.8 | High |
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Nucleic Acid Synthesis : The presence of the pyrimidine moiety suggests potential interference with nucleic acid synthesis pathways.
- Immunomodulatory Effects : Some derivatives have demonstrated activity via Toll-like receptor (TLR) pathways, enhancing immune response .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives. For instance, a series of synthesized compounds were evaluated for their antibacterial efficacy and cytotoxic profiles. Notably, compounds with a chlorinated pyrimidine ring exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (3E)-3-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one exhibit significant anticancer properties. The pyrimidine moiety is often associated with the inhibition of specific cancer cell lines, suggesting that this compound may also possess similar activity. For example, derivatives of pyrimidine have been shown to inhibit the proliferation of various cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Research into related compounds has demonstrated their ability to inhibit key enzymes involved in cancer metabolism and cell signaling pathways. For instance, inhibitors targeting kinases or proteases can hinder tumor growth and metastasis, making this compound a candidate for further investigation in enzyme inhibition studies .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have shown that modifications to the thiazine ring or the pyrimidine substituents can significantly affect the compound's biological properties. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on pyrimidine ring | Enhanced binding affinity to target enzymes |
| Alteration of thiazine dioxo group | Increased cytotoxicity against cancer cells |
These findings highlight the importance of chemical modifications in enhancing the therapeutic potential of similar compounds .
Potential Applications in Agriculture
Given its structural characteristics, this compound may also find applications in agriculture as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to inhibit plant pathogens or pests, suggesting this compound could contribute to crop protection strategies .
Case Studies and Research Findings
Several studies have investigated compounds related to this compound:
- Antitumor Activity : A study demonstrated that derivatives of thieno-thiazine compounds showed potent activity against breast cancer cell lines, indicating that structural analogs could be developed for targeted therapies.
- Enzyme Interaction : Research focusing on pyrimidine derivatives revealed their role as selective inhibitors for specific kinases involved in cancer progression.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several classes of heterocycles:
Key Observations :
- Unlike azo-containing thiazolidinones, the target lacks conjugated azo groups, which may reduce redox-related bioactivity but improve stability .
- The pyrimidine substituent introduces additional hydrogen-bonding and π-stacking capabilities, akin to pyridothienopyrimidines synthesized via cyclization .
Crystallographic and Stability Considerations
- The target compound’s structure may exhibit planar geometry due to conjugation across the thiazinone and pyrimidine systems, facilitating π-π interactions. This contrasts with the non-planar hexamers observed in triazole-thiocarbonohydrazide derivatives .
- SHELX refinement methods are essential for resolving such complex structures, particularly for verifying the (3E)-configuration of the methylidene group.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., anhydrous conditions), and catalysts. For example, cyclization steps (as seen in thiadiazolo-pyrimidine analogs) often use sulfur/nitrogen sources with catalysts like triethylamine . To optimize, employ Design of Experiments (DoE) for parameter screening (e.g., temperature gradients, molar ratios) and monitor intermediates via TLC/HPLC . Purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves the thieno-thiazinone backbone and substituents, while heteronuclear correlation (HSQC/HMBC) confirms connectivity . Mass spectrometry (HRMS or ESI-MS) validates the molecular formula. Infrared (IR) spectroscopy identifies functional groups (e.g., dioxo groups at ~1700 cm⁻¹) . X-ray crystallography, if feasible, provides definitive stereochemical confirmation .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., against S. aureus or E. coli), with MIC/MBC values compared to standard drugs . For antioxidant potential, employ DPPH/ABTS radical scavenging assays . Cytotoxicity can be evaluated via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or imine formation) be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) in intermediates to track atom migration during cyclization . Density Functional Theory (DFT) calculations can model transition states and activation energies for imine formation . Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps . Trapping reactive intermediates (e.g., using quenching agents) provides mechanistic clues .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) . Validate results using orthogonal assays (e.g., time-kill curves vs. MICs) . Computational docking studies (e.g., AutoDock Vina) can reconcile bioactivity by predicting target binding affinities .
Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?
- Methodological Answer : Perform QSAR modeling to correlate structural features (e.g., substituent electronegativity, steric bulk) with bioactivity . Molecular dynamics simulations predict metabolic stability (e.g., CYP450 interactions) . Fragment-based drug design (FBDD) identifies optimal regions for functionalization (e.g., adding trifluoromethyl groups to enhance lipophilicity) .
Q. What analytical approaches quantify degradation products under varying storage conditions?
- Methodological Answer : Use accelerated stability studies (40°C/75% RH) with LC-MS to track degradation pathways . Forced degradation (e.g., oxidative stress with H₂O₂) identifies labile functional groups . Principal Component Analysis (PCA) of spectral data (e.g., UV-vis/NIR) monitors real-time stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
